![molecular formula C16H20N2O5 B354758 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid CAS No. 940538-91-0](/img/structure/B354758.png)

4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid is a chemical compound with the CAS Number: 940538-91-0 . It has a linear formula of C16H20N2O5 . The molecular weight of this compound is 320.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,9,13H,2,5-8,10H2,(H,17,22)(H,18,19)(H,20,21) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, structure, and other characteristics. For this compound, the molecular weight is 320.34 . The molecular formula is C16H20N2O5 . More detailed physical and chemical properties may be available in specific databases or scientific literature .Scientific Research Applications

Environmental Fate and Aquatic Effects

The environmental fate and aquatic effects of related oxo-process chemicals have been studied to understand their behavior and impact on the environment. Research indicates that these compounds, including various C4 and C8 chemicals, are generally low concern to aquatic life due to their rapid biodegradability and low toxicity. This research highlights the importance of understanding chemical behavior in environmental protection and pollution management (Staples, 2001).

Drug Synthesis and Medical Applications

Levulinic acid (LEV), a biomass-derived compound with functional groups similar to the subject compound, has been reviewed for its applications in drug synthesis. LEV's versatility in forming derivatives for cancer treatment, medical materials, and other medical applications showcases the potential of structurally complex acids in pharmaceutical development (Zhang et al., 2021).

Peptide Studies and Spectroscopy

The spin label amino acid TOAC has been used in peptide studies, demonstrating the application of complex amino acids in analyzing peptide structure and dynamics. Such research is crucial for understanding protein function and developing peptide-based drugs (Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Investigations into how carboxylic acids, including complex organic acids similar to the subject compound, inhibit microbial biocatalysts have implications for biotechnological applications and industrial bioprocessing. Understanding the mechanisms of inhibition can lead to the development of more robust microbial strains for bioproduction processes (Jarboe et al., 2013).

Chemical Synthesis and Structural Properties

Research into the synthesis and structural properties of novel organic compounds, including thiazolidin-4-ones, reveals the significance of complex organic acids in creating new materials with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).

Safety and Hazards

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and research of this compound would depend on its properties and potential applications in fields like medicine, chemistry, or materials science. It’s always important to stay updated with the latest research and developments .

properties

IUPAC Name |

4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,9,13H,2,5-8,10H2,(H,17,22)(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOJGOAXGZCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354685.png)

![4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid](/img/structure/B354689.png)

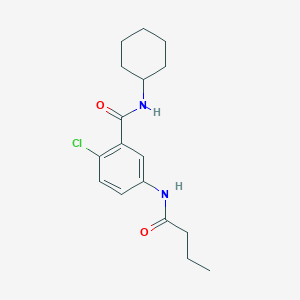

![4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid](/img/structure/B354690.png)

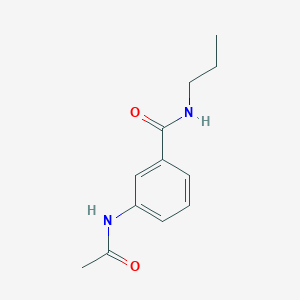

![4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid](/img/structure/B354702.png)

![4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354709.png)

![4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354713.png)

![3-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B354714.png)

![N-[4-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B354717.png)

![N-[4-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354719.png)

![N-[3-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354720.png)

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)

![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)